2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
Description
This compound is a quinoline derivative characterized by a benzenesulfonyl group at position 3, a methyl group at position 6, and an N-phenylacetamide substituent at position 1 of the 4-oxo-1,4-dihydroquinoline scaffold. The benzenesulfonyl moiety enhances electrophilicity and may influence binding interactions in biological systems, while the methyl group at position 6 contributes to steric and electronic effects on the quinoline core .
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c1-17-12-13-21-20(14-17)24(28)22(31(29,30)19-10-6-3-7-11-19)15-26(21)16-23(27)25-18-8-4-2-5-9-18/h2-15H,16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJXRFFHLIOEHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, where the quinoline derivative is treated with a sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Phenylacetamide Moiety: The final step involves the acylation of the quinoline derivative with phenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoline core, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The phenylsulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The phenylsulfonyl group may enhance the compound’s ability to penetrate cell membranes, while the phenylacetamide moiety can interact with proteins, inhibiting their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following structurally related compounds have been identified in the literature, with key differences highlighted:
Research Findings and Data Gaps
Crystallographic Data: The SHELX software suite (widely used for small-molecule refinement) could resolve conformational details, such as puckering in the quinoline ring or torsional angles in the acetamide chain .
Pharmacological Data: No explicit bioactivity or toxicity data for the target compound are provided. Comparative studies with its fluoro analogue could clarify substituent-dependent effects on efficacy and safety.
Computational Modeling: The Cremer-Pople puckering parameters (used to quantify ring non-planarity) might elucidate conformational stability in the quinoline core, but this remains unexplored .
Biological Activity
The compound 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is a member of the quinoline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a quinoline backbone with a benzenesulfonyl group and an acetamide moiety. Its molecular formula is , and it has a molecular weight of approximately 358.42 g/mol.
Structural Formula
Antimicrobial Activity
Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. The specific compound has been tested against various bacterial and fungal strains.
Case Study: Antifungal Activity
In a study evaluating the antifungal efficacy of several quinoline derivatives, it was found that compounds similar to This compound demonstrated potent activity against Sclerotinia sclerotiorum. The inhibition rates were notably higher than those of standard antifungal agents like quinoxyfen.
| Compound | Inhibition Rate (%) | EC50 (mg/L) |
|---|---|---|
| Test Compound | 86.1% | 5.17 |
| Quinoxyfen | 77.8% | 14.19 |
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in pathogen metabolism. For instance, it may interfere with the synthesis pathways of nucleic acids or proteins in fungi and bacteria, leading to cell death.
Cytotoxicity Studies
While assessing the therapeutic potential, it is crucial to evaluate cytotoxicity. Preliminary studies using zebrafish embryos have indicated that the compound exhibits low toxicity, making it a promising candidate for further development.
Potential Uses
Given its biological activity, This compound may have applications in:
- Antifungal Treatments : Particularly for agricultural use against crop pathogens.
- Antibacterial Agents : Potential development as a new class of antibiotics.
Research Findings
Recent studies have focused on optimizing the structure to enhance efficacy and reduce toxicity. The introduction of various substituents on the quinoline ring has been shown to influence biological activity significantly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
